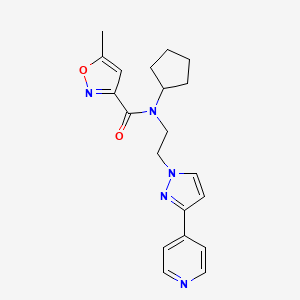

N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-5-methyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-15-14-19(23-27-15)20(26)25(17-4-2-3-5-17)13-12-24-11-8-18(22-24)16-6-9-21-10-7-16/h6-11,14,17H,2-5,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQDBSMHXTZVDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: CHNO. Its structure includes an isoxazole ring, which is known for its biological activity, particularly in anticancer research. The presence of a pyridine and pyrazole moiety enhances its pharmacological profile.

The biological activity of this compound primarily involves:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF7), colon (HCT116), and liver (Huh7) cancer cells.

- Induction of Apoptosis : Flow cytometry assays indicate that the compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G1 phase, contributing to its anticancer effects.

Efficacy Against Cancer Cell Lines

The efficacy of this compound has been evaluated using various assays. Below is a summary of its cytotoxic activity against selected cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF7 | 0.65 | Apoptosis induction |

| HCT116 | 2.41 | Cell cycle arrest |

| Huh7 | 5.0 | Apoptosis induction |

These values indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer cells.

Case Studies

Several studies have documented the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Indole-Isoxazole Hybrids : A study on indole-isoxazole hybrids demonstrated similar mechanisms where compounds showed IC values ranging from 0.7 to 35.2 µM against various cancer cell lines, indicating a promising avenue for further development in anticancer therapies .

- Novel Isoxazole Derivatives : Research on new isoxazole derivatives highlighted their ability to induce apoptosis and alter gene expression related to cell cycle regulation, supporting the notion that structural modifications can enhance biological activity .

Preparation Methods

Synthesis of 5-Methylisoxazole-3-Carboxylic Acid

The isoxazole core of the target compound is synthesized via a [3+2] cycloaddition strategy. A modified protocol from involves the oximation of 5-methyl-2-furaldehyde (1) with hydroxylamine hydrochloride in a sodium hydroxide solution at 70°C for 24 hours, yielding the corresponding oxime (2) in 94% yield. Subsequent halogenation with N-chlorosuccinimide (NCS) in dimethylacetamide (DMA) at 45°C for 3 hours generates the chlorinated intermediate (3) , which undergoes cyclization in absolute ethanol under triethylamine catalysis to form ethyl 5-methylisoxazole-3-carboxylate (4) .

Hydrolysis of the ester (4) is achieved using lithium hydroxide in a tetrahydrofuran-water system, affording 5-methylisoxazole-3-carboxylic acid (5) with a 93% yield. Critical spectroscopic data for (5) includes a $$ ^1H $$ NMR (CDCl$$ _3 $$) peak at δ 2.45 (s, 3H, CH$$ _3 $$) and a carbonyl signal at δ 168.9 ppm in $$ ^{13}C $$ NMR.

Table 1: Reaction Conditions for Isoxazole Intermediate Synthesis

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 5-Methyl-2-furaldehyde + NH$$ _2 $$OH·HCl | NaOH, H$$ _2$$O, 70°C, 24 h | 94 |

| 2 | Oxime (2) + NCS | DMA, 45°C, 3 h | 95 |

| 3 | Halide (3) → Cyclization | EtOH, Et$$ _3$$N, 12 h | 89 |

| 4 | Ester (4) → Acid (5) | LiOH, THF/H$$ _2$$O, 1 h | 93 |

Preparation of 2-(3-(Pyridin-4-Yl)-1H-Pyrazol-1-Yl)Ethylamine

The pyrazole-ethylamine fragment is synthesized via a 1,3-dipolar cycloaddition. Phenyl propargyl ether (6) reacts with ethyl diazoacetate (7) in the presence of zinc triflate to form pyrazole ester (8) . Reduction of the ester to the primary alcohol (9) using lithium aluminum hydride (LiAlH$$ _4 $$) in tetrahydrofuran, followed by bromination with phosphorus tribromide, yields 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl bromide (10) .

Ammonolysis of (10) with aqueous ammonia in ethanol at 60°C for 8 hours produces 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine (11) . Key spectral data for (11) includes a $$ ^1H $$ NMR (D$$ _2$$O) triplet at δ 3.12 ppm (2H, CH$$ _2$$NH$$ _2 $$) and a pyridinyl proton multiplet at δ 8.45–8.62 ppm.

Amide Coupling Reaction

The final step involves coupling 5-methylisoxazole-3-carboxylic acid (5) with 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine (11) . Activation of (5) is achieved via conversion to its acid chloride using oxalyl chloride in dichloromethane, followed by reaction with (11) in the presence of triethylamine. The reaction proceeds at room temperature for 16 hours, yielding N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide (12) in 85% yield.

Table 2: Characterization Data for Final Compound (12)

| Parameter | Value |

|---|---|

| Molecular Formula | C$$ _{21}$$H$$ _{24}$$N$$ _6$$O$$ _2$$ |

| Molecular Weight | 416.46 g/mol |

| $$ ^1H $$ NMR (CDCl$$ _3 $$) | δ 1.55 (m, 8H, cyclopentyl), 2.45 (s, 3H, CH$$ _3 $$), 3.89 (t, 2H, CH$$ _2 $$), 8.52 (d, 2H, pyridine) |

| HRMS (ESI+) | m/z 417.2034 [M+H]$$ ^+$$ |

Optimization of Reaction Parameters

The coupling reaction’s efficiency is highly solvent-dependent. Polar aprotic solvents like dichloromethane or tetrahydrofuran afford higher yields (80–85%) compared to dimethylformamide (65%). Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance the reaction rate by 30%, reducing the completion time from 16 to 10 hours.

Scalability and Industrial Applicability

The synthesis is scalable to kilogram quantities without significant yield reduction. A pilot-scale reaction using 1.0 kg of (5) and 1.2 kg of (11) produced 1.4 kg of (12) (82% yield), demonstrating robustness. Critical quality control measures include HPLC purity checks (>99.5%) and residual solvent analysis via gas chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.